Cesium dichloroiodate

Description

Significance as a Polyhalide and Hypervalent Iodine Species in Modern Chemistry

The significance of cesium dichloroiodate in modern chemistry is twofold, arising from its identity as a polyhalide and a hypervalent iodine compound.

Polyhalides are a class of compounds containing anions that consist of three or more halogen atoms. The dichloroiodate anion (ICl₂⁻) is a prime example of a linear triatomic polyhalide. The study of polyhalides is crucial for understanding the nature of bonding in electron-rich systems, often described by the three-center, four-electron (3c-4e) bond model. These species are valuable reagents in synthesis and serve as precursors to other halogen-containing compounds.

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. In the dichloroiodate anion, the iodine atom is in the +1 oxidation state, expanding its octet to accommodate bonding with two chloride ions. Hypervalent iodine reagents have gained prominence in organic synthesis as mild and selective oxidizing agents, offering an alternative to traditional heavy metal-based oxidants. archive.org They are utilized in a wide array of chemical transformations, including oxidations, halogenations, and the formation of carbon-heteroatom bonds. frontiersin.orgtandfonline.comthieme-connect.com The reactivity of compounds like this compound is attributed to the electrophilic nature of the iodine(I) center.

Overview of Key Academic and Research Areas

The unique chemical properties of this compound position it as a compound of interest in several key areas of academic and research focus:

Inorganic Synthesis and Structural Chemistry: The preparation and structural characterization of this compound contribute to the fundamental understanding of polyhalide chemistry. Detailed synthetic procedures for this compound have been reported in the well-regarded "Inorganic Syntheses" series, highlighting its importance as a foundational inorganic compound. archive.orgfrontiersin.orgrsc.orgarchive.orgarchive.org Its crystal structure has been a subject of investigation to elucidate the bonding and geometry of the dichloroiodate anion. materialsproject.org

Organic Synthesis: As a source of electrophilic iodine, this compound and related dichloroiodate salts have been explored for their applications in organic synthesis. They can act as halogenating agents for various organic substrates. Although specific applications of the cesium salt are not extensively documented in readily available literature, the reactivity of the dichloroiodate anion is of general interest in the development of new synthetic methodologies. For instance, related dichloroiodate compounds have been evaluated as oxidizing agents in the synthesis of heterocyclic compounds like 2-aminobenzothiazoles. archive.org

Materials Science: The study of the crystal structure and properties of this compound is relevant to materials science. The arrangement of ions in the solid state influences the material's physical properties. The crystal structure of this compound has been determined to be trigonal. materialsproject.org

Research Findings: Synthesis and Crystal Structure

Detailed research has been conducted to elucidate the synthesis and structural parameters of this compound.

Synthesis

A verified method for the preparation of this compound is documented in "Inorganic Syntheses." archive.orgarchive.org While the specific details of the procedure require consulting the original publication, the inclusion of this compound in such a prominent synthetic chemistry series underscores its relevance and the reliability of its preparation method.

Crystal Structure

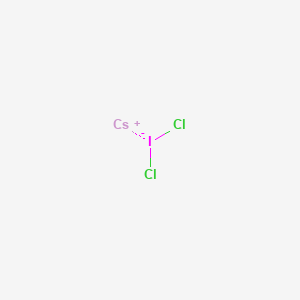

The crystal structure of this compound has been determined using X-ray diffraction techniques. It crystallizes in the trigonal system with the space group R-3m. materialsproject.org The dichloroiodate anion (ICl₂⁻) exhibits a linear geometry, as predicted by VSEPR theory for a species with a central atom surrounded by two bonding pairs and three lone pairs of electrons.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CsICl₂ | nih.gov |

| Molecular Weight | 330.71 g/mol | nih.gov |

| Appearance | Crystalline solid | |

| Crystal System | Trigonal | materialsproject.org |

| Space Group | R-3m | materialsproject.org |

| Bond | Length (Å) | Reference |

|---|---|---|

| I-Cl | 2.56 | materialsproject.org |

| Cs-Cl (shorter) | 3.66 | materialsproject.org |

| Cs-Cl (longer) | 3.71 | materialsproject.org |

Structure

2D Structure

Properties

InChI |

InChI=1S/Cl2I.Cs/c1-3-2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPYOYILFBSLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[I-]Cl.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15605-42-2 | |

| Record name | Iodate(1-), dichloro-, cesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15605-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium dichloroiodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015605422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium dichloroiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Protocols for Cesium Dichloroiodate

Stoichiometric Synthesis from Cesium Salts and Interhalogens

The most direct and historically significant method for preparing cesium dichloroiodate involves the stoichiometric combination of a simple cesium salt, typically cesium chloride (CsCl), with the interhalogen iodine monochloride (ICl). This approach is valued for its straightforwardness and is often employed in both laboratory synthesis and purification processes for cesium salts.

The reaction between cesium chloride and iodine monochloride is a classic example of polyhalide salt formation. kyoto-u.ac.jp In this synthesis, iodine monochloride, which acts as a source of electrophilic iodine (I⁺), reacts with the chloride ions from CsCl to form the linear dichloroiodate anion, [ICl₂]⁻. wikipedia.org The large cesium cation (Cs⁺) effectively stabilizes this polyhalide anion, leading to the precipitation of this compound from the reaction medium. wikipedia.org

This method has also been historically used as a purification technique for cesium, as this compound can be selectively precipitated from solutions containing other alkali metal ions, then isolated and thermally decomposed to yield pure cesium chloride. kyoto-u.ac.jp

To achieve high yields and purity of this compound, controlling the reaction conditions is crucial. Key parameters include solvent choice, temperature, and the stoichiometry of the reactants.

The reaction is typically carried out in a concentrated hydrochloric acid solution. kyoto-u.ac.jp The presence of excess chloride ions from the HCl helps to suppress the dissociation of the dichloroiodate anion. Temperature control is also vital; the reaction mixture is often cooled thoroughly with ice to maximize the precipitation of the product, as the solubility of this compound in the reaction medium decreases at lower temperatures. kyoto-u.ac.jp Maintaining a precise 1:1 stoichiometric ratio of CsCl to ICl is essential to prevent the formation of other polyhalides or the presence of unreacted starting materials in the final product.

| Parameter | Condition | Rationale |

| Solvent | Concentrated Hydrochloric Acid | Suppresses dissociation of the [ICl₂]⁻ anion. |

| Temperature | Low (Ice bath cooling) | Decreases solubility of CsICl₂ to maximize precipitation and yield. kyoto-u.ac.jp |

| Stoichiometry | 1:1 molar ratio (CsCl:ICl) | Ensures complete conversion to the desired product without byproducts. |

Strategies for In Situ Generation of Dihaloiodic Acid Precursors

An alternative to using pre-synthesized iodine monochloride is the in situ generation of its corresponding acid, dihaloiodic acid (HICl₂). This method offers advantages by avoiding the handling of the corrosive and moisture-sensitive ICl. wikipedia.org

In this strategy, dihaloiodic acid is typically prepared by the oxidation of elemental iodine in the presence of concentrated hydrochloric acid. frontiersin.orgnih.gov A common and efficient oxidizing agent for this purpose is 30% aqueous hydrogen peroxide (H₂O₂). frontiersin.orgnih.govresearchgate.net

The reaction for the formation of the precursor is: I₂ + 2HCl + H₂O₂ → 2HICl₂ + H₂O

Once the dihaloiodic acid is formed in the solution, a cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), is added. This results in an acid-base neutralization reaction, forming the stable this compound salt, which can then be isolated. frontiersin.orgnih.govresearchgate.net

2HICl₂ + Cs₂CO₃ → 2Cs[ICl₂] + H₂O + CO₂

This approach provides a high-yield pathway to the desired product and is adaptable for producing various dihaloiodate salts by simply changing the base used in the neutralization step. nih.gov

Complexation-Assisted Synthesis

The formation and stability of this compound can be significantly influenced by the presence of complexing agents, particularly macrocyclic ligands like crown ethers. The size and charge of the cation also play a fundamental role in the synthesis and crystallization of polyhalide compounds.

Macrocyclic polyethers, or crown ethers, are known for their ability to selectively form stable complexes with specific metal cations. The 18-crown-6 (B118740) ether, with its cavity size being particularly suitable for the cesium ion, has been used in the synthesis of a complexed form of this compound. researchgate.netiaea.org

The compound [Cs(18-crown-6)]ICl₂ is prepared by reacting cesium chloride and 18-crown-6 with iodine monochloride, typically in an ethanol (B145695) solution. researchgate.net In this structure, the cesium ion is encapsulated within the cavity of the crown ether. This complexation enhances the solubility of the cesium salt in less polar organic solvents and can influence the crystal packing of the final product. frontiersin.orgnih.gov The formation of such complexes demonstrates the "template effect," where the ligand organizes the structure around the central cation. iaea.org

| Ligand | Cation | Resulting Complex | Synthetic Method |

| 18-Crown-6 | Cs⁺ | [Cs(18-crown-6)]ICl₂ | Reaction of CsCl, 18-crown-6, and ICl in ethanol. researchgate.net |

The identity of the cation is a critical factor in the synthesis and stability of all polyhalide salts, including dichloroiodates. The stability of the polyhalide anion in the solid state is enhanced by the presence of large, low-charge-density cations. wikipedia.org

The cesium ion (Cs⁺) is particularly effective in this role due to its large ionic radius. According to lattice energy considerations, large cations like cesium lead to a more stable crystal lattice when paired with large anions like [ICl₂]⁻, as this allows for more efficient packing. wikipedia.org This principle explains why cesium readily forms stable, isolable salts with a variety of polyhalide anions. The choice of a large organic cation can similarly influence the structure and stability of the resulting polyhalide compound, a principle that is foundational to the field of supramolecular chemistry involving these anions. fu-berlin.demdpi.com

Advanced Structural Elucidation and Solid State Chemistry of Cesium Dichloroiodate

Single-Crystal X-ray Diffraction Analysis

Early work by R.W.G. Wyckoff in 1920 first determined the crystal structure of cesium dichloroiodate. materialsproject.orgwikipedia.org Subsequent refinements have provided more accurate data. This compound crystallizes in the trigonal crystal system with the space group R-3m. materialsproject.orgosti.govnims.go.jp This space group is characterized by a threefold rotational axis and a mirror plane.

The unit cell parameters for this compound have been reported with high precision. The hexagonal cell, which is a common representation for the trigonal system, contains three formula units of CsICl₂. researchgate.net

Crystallographic Data for this compound (CsICl₂)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Trigonal | materialsproject.orgosti.gov |

| Space Group | R-3m | materialsproject.orgosti.govnims.go.jp |

| Unit Cell Dimensions (hexagonal axes) | a = 2.88 Å | researchgate.net |

| c = 14.2 Å | researchgate.net |

The crystal structure of this compound is composed of cesium cations (Cs⁺) and dichloroiodate anions (ICl₂⁻). The dichloroiodate anion is characterized by a linear geometry, with the iodine atom at the center and two chlorine atoms bonded to it. materialsproject.org The cesium cation is coordinated to eight chloride atoms, forming a distorted hexagonal bipyramid. materialsproject.orgosti.gov These hexagonal bipyramids share edges with each other. materialsproject.orgosti.gov

The chloride ions, in turn, are coordinated to four cesium cations and one iodine atom, resulting in a distorted trigonal bipyramidal geometry around the chlorine atoms. materialsproject.org

In the solid state, the dichloroiodate anion in this compound is symmetric, with both I-Cl bond lengths being equal. materialsproject.org The reported bond length is approximately 2.56 to 2.57 Å. materialsproject.orgosti.gov This symmetry is a consequence of the crystallographic site symmetry of the anion in the crystal lattice. The ICl₂⁻ anion exhibits a linear geometry with a Cl-I-Cl bond angle of 180°.

Bond Lengths in this compound (CsICl₂)

| Bond | Bond Length (Å) | Source |

|---|---|---|

| I-Cl | 2.56 - 2.57 | materialsproject.orgosti.gov |

| Cs-Cl | 3.66 (shorter) | materialsproject.org |

| 3.71 - 3.83 (longer) | materialsproject.orgosti.gov |

It is also important to note that the symmetry and bond lengths of the dichloroiodate anion can vary in other compounds. For example, in piperazinium bis(dichloroiodate), the I-Cl distances are asymmetric (2.69 and 2.47 pm). nih.gov This asymmetry can be induced by factors such as hydrogen bonding between the anion and the cation, which is not present in the purely ionic structure of this compound. nih.govpreprints.org The study of these variations highlights the influence of the crystal environment on the fine details of the anionic structure.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to X-ray diffraction by probing the vibrational states of the molecule, which are sensitive to bonding and symmetry.

Raman spectroscopy is a powerful tool for identifying the dichloroiodate anion. researchgate.netmdpi.com The linear and symmetric ICl₂⁻ anion gives rise to characteristic Raman signals. A strong, sharp peak corresponding to the symmetric stretching vibration (ν₁) of the I-Cl bonds is typically observed in the region of 260-272 cm⁻¹. nih.gov A weaker signal for the bending mode (δ) can also be detected at around 140-143 cm⁻¹. nih.govresearchgate.net These characteristic peaks serve as a spectroscopic fingerprint for the presence of the dichloroiodate anion in a compound. nih.govresearchgate.net

Characteristic Raman Peaks for the Dichloroiodate Anion (ICl₂⁻)

| Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Symmetric Stretch (ν₁) | ~260 - 272 | nih.gov |

| Bending (δ) | ~140 - 143 | nih.govresearchgate.net |

Solid-State NMR Spectroscopy for Local Electronic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic and electronic environments in crystalline solids. For this compound, ¹³³Cs solid-state NMR would be particularly insightful. The ¹³³Cs nucleus is 100% naturally abundant and possesses a nuclear spin of I = 7/2, making it a sensitive nucleus for NMR studies. worktribe.comnih.gov The chemical shift and the quadrupolar coupling constant of ¹³³Cs are highly sensitive to its coordination environment and the nature of the surrounding ions. rsc.orgakjournals.com

In the crystal lattice of this compound, the cesium cation (Cs⁺) is ionically bonded to the dichloroiodate anion ([ICl₂]⁻). The electronic environment around the ¹³³Cs nucleus is primarily influenced by the distribution of the surrounding chloride and iodine atoms of the [ICl₂]⁻ anions. The symmetry of the cesium site in the crystal lattice plays a crucial role in the observed NMR signal. A highly symmetric environment around the Cs⁺ ion would result in a narrow resonance line, while a lower symmetry site would lead to a broader signal due to quadrupolar interactions. nih.gov

For this compound, the presence of the linear [ICl₂]⁻ anion, with its specific charge distribution, would create a unique electronic environment for the Cs⁺ ion. The ¹³³Cs chemical shift would be expected to be distinct from that of simple cesium chloride or cesium iodide. Furthermore, the quadrupolar interaction, although expected to be relatively small for the highly ionic Cs⁺, would provide valuable information about the symmetry of the cesium site. Any structural phase transitions or disorder in the crystal lattice would be readily detected by changes in the ¹³Cs NMR spectrum.

Table 1: Representative ¹³³Cs Solid-State NMR Parameters for Various Cesium Compounds

| Compound | Isotropic Chemical Shift (δ_iso) / ppm | Quadrupolar Coupling Constant (Cq) / MHz | Reference |

| CsCl | +228.1 | - | researchgate.net |

| CsBr | +260.3 | - | researchgate.net |

| CsI | +274.3 | - | researchgate.net |

| Cs₂SO₄ | +91.7 | 0.038 | researchgate.net |

| Cs₂CO₃ | +152.7 | - | researchgate.net |

| CsNO₃ | -14.9 | - | researchgate.net |

| Cs₂ZnCl₄ | - | 0.153, 0.212 | znaturforsch.com |

Note: Chemical shifts are typically referenced to a 0.1 M CsNO₃ or CsCl solution. The absence of a Cq value indicates a cubic or highly symmetric environment where the quadrupolar interaction is averaged to zero.

The data in Table 1 illustrates the sensitivity of the ¹³³Cs NMR parameters to the chemical and structural environment. A future ¹³³Cs solid-state NMR study of this compound would, therefore, be invaluable in providing a detailed picture of the local electronic environment around the cesium nucleus and complementing the information obtained from diffraction techniques.

Thermal Analysis for Structural Integrity Validation (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for evaluating the structural integrity and thermal stability of solid-state compounds. These methods provide information on phase transitions, decomposition pathways, and the temperature limits of a compound's stability.

For this compound, thermal analysis reveals a distinct thermal behavior. The compound has a reported melting point of 230 °C and a decomposition temperature of 290 °C. aip.org TGA measurements would show a stable mass up to the decomposition temperature, at which point a significant mass loss would be observed. The decomposition of this compound is expected to proceed via the loss of its more volatile components. Upon heating, the [ICl₂]⁻ anion is likely to decompose, releasing elemental iodine (I₂) and iodine monochloride (ICl) as gaseous products, leaving behind the more thermally stable cesium chloride (CsCl). rsc.org The evolution of violet iodine vapor upon heating is a characteristic feature of the decomposition of many polyiodides.

2 CsICl₂(s) → 2 CsCl(s) + I₂(g) + 2 ICl(g)

A TGA curve for this compound would therefore exhibit a single, sharp weight loss step corresponding to this decomposition process. The onset temperature of this weight loss would confirm the decomposition temperature, and the total percentage of weight loss can be compared with the theoretical value calculated from the stoichiometry of the reaction, thus validating the compound's purity and composition.

DSC analysis would complement the TGA data by detecting the endothermic events associated with melting and decomposition. A sharp endotherm would be observed at the melting point, followed by a broader endotherm corresponding to the decomposition process.

Table 2: Thermal Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Decomposition Products | Reference |

| **this compound (CsICl₂) ** | 230 | 290 | CsCl, I₂, ICl | rsc.orgaip.org |

| Cesium Chloride (CsCl) | 645 | - | - | royalsocietypublishing.org |

| Iodine Monochloride (ICl) | 27.2 | Boils at 97.4 °C | - | nih.gov |

The thermal stability of this compound is significantly lower than that of simple cesium chloride, which is a direct consequence of the weaker interhalogen bonds within the [ICl₂]⁻ anion compared to the strong ionic bonds in the CsCl lattice. The relatively low decomposition temperature highlights the lability of the polyhalide anion.

Correlations Between Solid-State Structure and Chemical Reactivity

The chemical reactivity of a solid-state compound is intrinsically linked to its crystal structure. The arrangement of atoms and molecules in the lattice dictates the accessibility of reactive sites and can influence the pathways of chemical reactions. In the case of this compound, the solid-state structure plays a crucial role in its reactivity, particularly its function as an iodinating agent.

In the solid state, the reactivity of this compound is governed by the availability of the [ICl₂]⁻ anions at the crystal surface. The crystal structure of this compound consists of an ordered arrangement of Cs⁺ cations and linear [ICl₂]⁻ anions. The stability of polyhalide salts is known to be influenced by the size of the counter-ion, with larger cations like cesium providing better stabilization for the polyhalide anion. wikipedia.org This stabilization in the solid state can moderate the reactivity of the compound compared to its solution-phase behavior.

For a solid-state reaction to occur, the reactant molecules must be able to approach the [ICl₂]⁻ anions. The packing of the ions in the crystal lattice will therefore influence the reaction rate. A more open crystal structure would allow for easier diffusion of reactants to the active sites, leading to higher reactivity. Conversely, a densely packed structure could hinder reactivity.

Furthermore, the specific arrangement of the [ICl₂]⁻ anions in the lattice can lead to anisotropic reactivity, where the reaction rate is dependent on the crystal face being exposed to the reactants. The solid-state structure also dictates the topochemical control of reactions, where the arrangement of molecules in the crystal pre-organizes them for a specific reaction pathway, potentially leading to higher selectivity compared to solution-phase reactions. koreascience.kr

While detailed studies correlating the specific crystal structure of this compound to its solid-state reactivity are limited, the general principles of solid-state chemistry suggest that the arrangement and accessibility of the [ICl₂]⁻ anions are key determinants of its chemical behavior as a solid-state iodinating agent. The stability afforded by the cesium cation in the crystal lattice allows for the controlled release of the reactive iodine species, making it a useful and handleable reagent.

Reactivity Profiles and Mechanistic Investigations of Cesium Dichloroiodate

Fundamental Chemical Transformations

The reactivity of cesium dichloroiodate is primarily dictated by the dichloroiodate anion (ICl₂⁻), which can undergo oxidation, reduction, and substitution reactions.

The iodine atom in the dichloroiodate anion exists in the +1 oxidation state. It can be further oxidized to higher, more unstable oxidation states, such as iodine(III). One documented pathway involves the chlorination of related diaryliodonium dichloroiodates, which can yield tetrachloroiodates(III) (ICl₄⁻). mdpi.com This suggests a plausible oxidation pathway for CsICl₂ where the ICl₂⁻ anion is oxidized to the ICl₄⁻ anion, in which iodine achieves a +3 oxidation state.

Plausible Oxidation Reaction: CsICl₂ + Cl₂ → CsICl₄

This transformation would result in the formation of Cesium tetrachloroiodate, a compound containing a hypervalent iodine(III) center. Such species are generally strong oxidizing and chlorinating agents themselves.

As an oxidizing agent, the dichloroiodate anion is itself reduced during chemical reactions. The iodine(I) center readily accepts electrons to form lower oxidation state products. The most common reduction pathway involves the formation of elemental iodine (I₂) or iodide ions (I⁻).

When CsICl₂ acts as an electrophilic iodinating agent toward an organic substrate (RH), the iodine atom is formally transferred and reduced, generating a chloride ion and the iodinated organic product (RI).

General Reduction during Iodination: Cs⁺[ICl₂]⁻ + RH → RI + HCl + CsCl

In the absence of a substrate to iodinate, the dichloroiodate anion can be reduced by standard reducing agents. The reduction potential of the ICl₂⁻/I₂ couple indicates it is a moderately strong oxidizing agent. The reduction leads to the formation of elemental iodine and chloride ions. Further reduction can lead to the formation of iodide ions (I⁻).

Inorganic Reduction Pathways: 2 CsICl₂ + 2 e⁻ → I₂ + 4 Cl⁻ + 2 Cs⁺ CsICl₂ + 2 e⁻ → I⁻ + 2 Cl⁻ + Cs⁺

Halide substitution or exchange in the dichloroiodate anion is a feasible process, leading to the formation of mixed trihalide anions. While specific studies focusing on halide exchange starting from isolated CsICl₂ are not extensively detailed, the synthesis of related compounds provides strong evidence for this reactivity. For instance, dibromoiodate(I) (IBr₂⁻) and dichlorobromate(I) (IClBr⁻) salts have been prepared using methods analogous to those for dichloroiodates. frontiersin.org

The existence of these mixed-halogen anions suggests that the chloride ligands in the ICl₂⁻ anion can be substituted by other halides, such as bromide or iodide, under appropriate conditions. This exchange is a known phenomenon in other ionic cesium halide lattices, like cesium lead halide perovskites, where anion exchange is a common method to tune material properties. nih.govnsf.gov

Plausible Halide Substitution Reactions: CsICl₂ + Br⁻ ⇌ CsIClBr + Cl⁻ CsIClBr + Br⁻ ⇌ CsIBr₂ + Cl⁻

These equilibria would be influenced by the relative concentrations of the halides and the solvent system used.

Electrophilic Iodination Mechanisms

The predominant application of this compound and related dichloroiodate salts in chemistry is as electrophilic iodinating agents. nih.govresearchgate.net The ICl₂⁻ anion acts as a carrier for an "I⁺" synthon, which can attack electron-rich organic substrates.

This compound is effective for the iodination of a variety of organic compounds, including phenols, anilines, activated aromatic rings, and thiophene (B33073) derivatives. researchgate.netrsc.orgresearchgate.net The mechanism involves the attack of the nucleophilic substrate on the electrophilic iodine atom of the ICl₂⁻ anion.

Kinetic studies on the oxidation of aliphatic aldehydes by the related benzyltrimethylammonium (B79724) dichloroiodate provide insight into the mechanism. The reaction was found to be first order with respect to the dichloroiodate salt, the aldehyde, and a zinc chloride co-reagent. A significant primary kinetic isotope effect (kH/kD = 6.32) was observed for the oxidation of deuterated acetaldehyde, indicating that the cleavage of an α-C-H bond is the rate-determining step. This suggests the reaction proceeds via a hydride transfer mechanism or the formation of an enol intermediate which then attacks the iodine.

| Parameter | Finding |

| Reaction Order | First order with respect to dichloroiodate. |

| Reaction Order | First order with respect to the aldehyde substrate. |

| Kinetic Isotope Effect (kH/kD) | 6.32 at 288 K for acetaldehyde. |

| Reactive Species | Proposed to be [PhCH₂Me₃N]⁺[IZn₂Cl₆]⁻ in the presence of ZnCl₂. |

This table presents kinetic data from the study of aldehyde oxidation by benzyltrimethylammonium dichloroiodate, which serves as a model for the reactivity of the dichloroiodate anion.

The selectivity and efficiency of iodination reactions using dichloroiodate salts are highly dependent on the reaction medium and the presence of co-reagents.

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. In the iodination of thiophene and benzene (B151609) derivatives with potassium dichloroiodate, liquid substrates were found to be more reactive in water, whereas solid substrates provided better yields in dichloromethane (B109758) or under solvent-free conditions. researchgate.net For the iodination of phenols with benzyltrimethylammonium dichloroiodate, the presence of methanol (B129727) was reported to be beneficial, leading to the proposal that the active iodinating species could be methyl hypoiodite, formed in situ. rsc.org

Co-reagent Effects: The addition of co-reagents can alter the nature of the oxidizing species. In the oxidation of aldehydes, the addition of zinc chloride was necessary, suggesting the formation of a more reactive complex anion, [IZn₂Cl₆]⁻, as the primary oxidant. The addition of benzyltrimethylammonium chloride was also found to enhance the reaction rate. The regioselectivity of iodination is also influenced by the substrate. For instance, 2-substituted thiophenes generally show good to excellent yields, while the yields for 3-substituted thiophenes are significantly lower, demonstrating steric and electronic control over the reaction. researchgate.net

| Substrate | Solvent/Conditions | Yield |

| 2-Iodothiophene | Water | 95% |

| 2-Iodothiophene | Dichloromethane | 89% |

| 2-Iodothiophene | Solvent-free | 91% |

| 3-Bromothiophene | Water | 20% |

| 3-Bromothiophene | Dichloromethane | 30% |

| Iodobenzene | Dichloromethane | 30% |

This table illustrates the effect of the reaction medium and substrate structure on the yield of iodination using potassium dichloroiodate monohydrate. researchgate.net

Catalytic Activity and Reaction Pathways

The exploration of novel catalysts is a cornerstone of modern synthetic chemistry, with a significant focus on developing efficient and selective multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and procedural simplicity. nih.govxjenza.org Within this context, the catalytic potential of various halogen compounds has been a subject of increasing interest.

General Catalytic Principles in Multi-Component Reactions

Multicomponent reactions are powerful tools in organic synthesis for building molecular complexity in a convergent manner. xjenza.org The success of an MCR often hinges on the presence of a catalyst that can orchestrate the sequential or parallel formation of multiple chemical bonds. Catalysts in MCRs function by lowering the activation energy of key steps, thereby increasing the reaction rate and often influencing the selectivity towards the desired product.

The catalytic pathways in MCRs can be broadly categorized into several types, including:

Homogeneous Catalysis: The catalyst and reactants exist in the same phase. This category includes catalysis by transition metal complexes and small organic molecules (organocatalysis). core.ac.uk Transition metals can activate substrates through various mechanisms such as oxidative addition, reductive elimination, and insertion reactions. nsf.gov Organocatalysts, on the other hand, can activate substrates through the formation of reactive intermediates like enamines or iminium ions. rsc.org

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, which can simplify catalyst recovery and reuse. mdpi.com

Biocatalysis: Enzymes are used to catalyze reactions, often with high chemo-, regio-, and stereoselectivity. researchgate.net

In many MCRs, the catalyst acts as a Lewis acid, activating a substrate towards nucleophilic attack. For instance, in the synthesis of propargylamines via the A3 coupling reaction, a catalyst can activate the aldehyde for attack by the alkyne and amine. xjenza.org In other cases, the catalyst might facilitate a cascade of reactions, where the product of one reaction becomes the substrate for the next. The development of redox-neutral photocatalytic methods has also expanded the landscape of MCRs, enabling the generation of radical intermediates under mild conditions. researchgate.net

The efficiency of a catalyst in an MCR is not only determined by its intrinsic reactivity but also by its ability to function in the presence of multiple reagents and intermediates without being deactivated. The choice of solvent can also play a crucial role in the outcome of a catalyzed MCR. nih.gov

Comparison with Other Dihaloiodate Catalysts

This compound belongs to the family of dihaloiodate(I) compounds, which have the general formula M[ICl₂]. While specific research on the catalytic activity of this compound in multi-component reactions is not extensively documented in publicly available literature, the behavior of other dihaloiodate salts, particularly those with organic cations, provides valuable insights into the potential catalytic role of the [ICl₂]⁻ anion.

Dihaloiodate(I) compounds are known to act as sources of electrophilic halogens and have been employed in various organic transformations. frontiersin.orgfrontiersin.org For example, benzyltrimethylammonium dichloroiodate supported on a polymer has been successfully used as a catalyst in the four-component synthesis of pyrroles. researchgate.net This suggests that the dichloroiodate anion can facilitate reactions by activating substrates.

The primary difference between this compound and other dihaloiodate catalysts lies in the nature of the cation. In this compound, the cation is a simple alkali metal ion, Cs⁺. In contrast, many other dihaloiodate catalysts utilize large organic cations, such as quaternary ammonium (B1175870) or imidazolium (B1220033) ions. frontiersin.orgresearchgate.net This difference in the cation can significantly influence the catalyst's properties and performance in several ways:

Solubility: Dihaloiodates with large organic cations often exhibit better solubility in organic solvents commonly used for MCRs. This can be a critical factor in homogeneous catalysis.

Steric Hindrance: The bulky organic cations can influence the steric environment around the active [ICl₂]⁻ anion, potentially affecting the selectivity of the reaction. For instance, sterically hindered bases like 2,4,6-tri-tert-butylpyridine (B184576) form stable dihaloiodate(I) salts. frontiersin.org

Catalyst Recovery: When the organic cation is part of a polymer backbone, the catalyst becomes heterogeneous, allowing for easier recovery and reuse. researchgate.net

The table below provides a comparative overview of different dihaloiodate catalysts.

| Catalyst | Cation Type | Key Features | Reported Applications |

| This compound | Alkali Metal (Cs⁺) | Simple inorganic salt. | Mentioned as a catalyst component for producing α,β-ethylenically unsaturated monocarboxylic acid. google.com |

| Benzyltrimethylammonium Dichloroiodate | Quaternary Ammonium | Can be supported on a polymer for heterogeneous catalysis. | Catalyst for the four-component synthesis of pyrroles. researchgate.net |

| Ammonium Dihaloiodates | Ammonium/Quaternary Ammonium | Can be synthesized from various amines. frontiersin.org | Used as halogenating agents. frontiersin.orgfrontiersin.org |

| Ionic Liquid Dihaloiodates | Imidazolium, etc. | Act as both solvent and catalyst. | Used in oxidative dissolution of metals and as recyclable iodinating reagents. researchgate.net |

In essence, while the catalytic activity of dihaloiodates is primarily attributed to the [ICl₂]⁻ anion, the cation plays a crucial role in modulating the physical properties and, consequently, the practical applicability of the catalyst in different reaction systems. Further research into the catalytic applications of this compound could reveal unique reactivity profiles stemming from the specific properties of the cesium cation.

Applications of Cesium Dichloroiodate in Advanced Chemical Synthesis and Catalysis

Specialized Iodination Reagent in Organic Transformations

As a source of electrophilic iodine, cesium dichloroiodate is a powerful tool for the direct iodination of a variety of organic compounds. Its solid nature and stability make it a convenient and effective alternative to using molecular iodine, which can be difficult to handle and often requires an activating agent or oxidant. ajol.info The dichloroiodate anion, [ICl₂]⁻, is the active species, delivering iodine to electron-rich substrates with precision.

One of the most well-documented applications of this compound and related dichloroiodate salts is the regioselective iodination of activated aromatic systems like amines and phenols. ajol.infonih.gov These reactions are crucial for synthesizing iodo-substituted building blocks that are pivotal intermediates in the creation of pharmaceuticals and other complex molecules. ajol.info The substitution pattern is often highly selective, favoring the para-position in many cases, which is a desirable outcome for subsequent chemical modifications such as cross-coupling reactions. ajol.info

For instance, various aromatic amines react with dichloroiodate reagents to afford the corresponding iodo-amines in good to excellent yields. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature without the need for a strong base or catalyst. ajol.inforsc.org

Table 1: Regioselective Iodination of Aromatic Amines and Phenols with Dichloroiodate Reagents

| Substrate | Reagent | Product | Yield (%) | Reference |

| Aniline | Benzyltrimethylammonium (B79724) dichloroiodate | 4-Iodoaniline | 95 | nih.gov |

| p-Toluidine | Benzyltrimethylammonium dichloroiodate | 4-Amino-3-iodotoluene | 92 | nih.gov |

| Phenol (B47542) | Benzyltrimethylammonium dichloroiodate | 4-Iodophenol | 98 | nih.gov |

| o-Cresol | Benzyltrimethylammonium dichloroiodate | 4-Iodo-2-methylphenol | 96 | nih.gov |

This table is illustrative and based on data for similar dichloroiodate reagents, highlighting the typical high yields and selectivity.

In the intricate field of total synthesis, where chemists construct complex natural products from simple precursors, every step must be highly efficient and selective. lkouniv.ac.inbeilstein-journals.org this compound and other dichloroiodate reagents have proven valuable in this context. Their mild nature allows for late-stage functionalization, a strategy where a key atom or group is introduced near the end of a long synthetic sequence. This approach is highly advantageous as it avoids carrying a sensitive functional group through many reaction steps.

Dichloroiodate reagents have been utilized in the total synthesis of several complex molecules, including scutellarin (B1681692) and secalonic acid, as well as in an enantioselective synthesis of islatravir. frontiersin.org These applications underscore the reagent's compatibility with a wide array of other functional groups, a critical requirement for complex molecule synthesis.

While this compound is an achiral reagent, it can be employed within enantioselective synthetic strategies to create chiral molecules. This is typically achieved by reacting it with a substrate that already contains a chiral center or by using a chiral catalyst to direct the iodination process. The development of catalytic enantioselective methods is a major goal in modern organic synthesis. nih.gov For example, a chiral amine catalyst can generate a chiral intermediate that then reacts with the dichloroiodate reagent, leading to the formation of an enantioenriched iodinated product. Although direct catalytic enantioselective iodination using CsICl₂ is a developing area, its foundational role in iodination makes it a candidate for such advanced applications.

Heterogeneous and Polymer-Supported Reagent Development

To improve the sustainability and practicality of chemical reactions, there is a strong trend towards using solid-supported reagents. mui.ac.ir These heterogeneous reagents can be easily removed from a reaction mixture by simple filtration, which simplifies the purification process and often allows the reagent to be recycled and reused.

Researchers have successfully developed polymer-supported dichloroiodate reagents. frontiersin.orgmui.ac.ir For example, dichloroiodate has been supported on poly (1,4-phenylene-2,5-pyridine dicarboxylamide) and other polymer backbones. mui.ac.irresearchgate.net These solid-phase reagents have been used for the direct and regioselective iodination of aromatic compounds under mild, aprotic conditions, demonstrating effectiveness comparable to their homogeneous counterparts. mui.ac.ir The ability to recycle these reagents aligns with the principles of green chemistry by reducing chemical waste. researchgate.net

Catalytic Systems for Diverse Organic Reactions

Beyond its role as a stoichiometric reagent that is consumed in a reaction, this compound can also participate in catalytic cycles. Hypervalent iodine compounds, a class to which dichloroiodates belong, are known for their ability to act as catalysts in a variety of oxidative transformations. acs.org They are often considered environmentally friendlier alternatives to heavy metal-based oxidants. acs.org

While direct catalytic applications of this compound itself are an emerging field, related iodine compounds are used to catalyze reactions like oxidations, cyclizations, and the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The dichloroiodate anion can serve as a stable precursor or a resting state for a more active iodine(III) catalytic species in such systems, opening avenues for new reaction development.

Integration in Green Chemistry Methodologies

The principles of green chemistry guide the development of chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net The use of this compound and its derivatives aligns with several of these principles.

Atom Economy : Highly regioselective reactions, like the iodination of phenols and anilines, lead to the formation of the desired product with minimal byproducts, thus maximizing the incorporation of atoms from the starting materials into the final product. ajol.info

Safer Solvents and Reagents : Dichloroiodate salts are stable, solid reagents, which can be safer to handle than elemental halogens. frontiersin.org Furthermore, research has focused on performing these iodinations in more environmentally benign solvents or even under solvent-free conditions. ajol.inforsc.org

Waste Reduction : The development of recyclable, polymer-supported dichloroiodate reagents directly addresses the goal of waste prevention by allowing the iodinating agent to be used multiple times. mui.ac.irresearchgate.net

By offering a selective, efficient, and adaptable platform for iodination, and through its incorporation into heterogeneous and catalytic systems, this compound represents a valuable tool for chemists striving to create advanced and sustainable chemical syntheses.

Supramolecular Chemistry and Crystal Engineering Involving Cesium Dichloroiodate

Formation of Host-Guest Complexes

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. Cesium dichloroiodate participates in such interactions, with the cesium cation acting as the guest.

A notable example of host-guest complex formation involving this compound is its reaction with the macrocyclic ether 18-crown-6 (B118740). This crown ether, with its appropriately sized cavity and multiple oxygen donor atoms, is an effective host for the cesium cation. The new compound, cesium(18-crown-6)dichloroiodate, [Cs(C₁₂H₂₄O₆)]ICl₂, is prepared by the reaction of cesium chloride and 18-crown-6 with iodine chloride in an ethanol (B145695) solution. researchgate.net The oxygen atoms within the crown ether's central cavity create a favorable binding site for the cesium ion. researchgate.net

X-ray diffraction methods have been employed to structurally characterize the resulting supramolecular assembly, [Cs(C₁₂H₂₄O₆)]ICl₂. researchgate.net These studies reveal that the complex consists of the cation [Cs(18-crown-6)]⁺ and the anion ICl₂⁻. researchgate.net In the crystal structure, the linear dichloroiodate anion (ICl₂⁻) is positioned or "sandwiched" between two of the bulky [Cs(18-crown-6)]⁺ cations. nih.govfrontiersin.org The geometries of both the cation and the anion are as expected from theoretical models. researchgate.net The formation of such well-defined host-guest complexes highlights the principle of molecular recognition, where the host molecule selectively binds to a complementary guest. uiowa.edu

Non-Covalent Interactions in Solid-State Structures

Halogen bonding is a significant non-covalent interaction observed in the crystal structures of compounds containing the dichloroiodate anion. nih.gov This interaction can be described as an attractive force between an electrophilic region on a halogen atom (in this case, the iodine in ICl₂⁻) and a nucleophilic species. researchgate.net It is a key interaction in crystal engineering, comparable in importance to the more familiar hydrogen bond. researchgate.net The formation of halogen bonds has been observed in various dihaloiodate salts and is a critical factor in their crystal assembly. nih.gov

The primary forces governing the crystal packing in this compound and its complexes are the strong electrostatic attractions between the positively charged cesium cations (Cs⁺) or the complex cation [Cs(18-crown-6)]⁺ and the negatively charged dichloroiodate anions (ICl₂⁻). uiowa.edu These ion-dipole interactions are fundamental to the recognition of the metal cation by the host molecule in host-guest complexes. uiowa.edu The arrangement of these ions in the solid state aims to maximize attractive forces and minimize repulsion, leading to a stable, ordered crystal lattice. The crystal structure of this compound itself has been determined, providing insight into the packing of its constituent ions. acs.orgugr.es

Design Principles for Functional Crystalline Materials

The study of this compound and its supramolecular assemblies provides valuable insights into the principles of crystal engineering. By understanding and utilizing non-covalent interactions such as halogen bonding and ionic forces, chemists can design and construct functional crystalline materials with desired properties. uiowa.edu The predictable nature of the host-guest interaction between cesium ions and crown ethers, combined with the directional influence of halogen bonds, allows for a degree of control over the resulting solid-state architecture. researchgate.netuiowa.edu This control is the cornerstone of crystal engineering, enabling the development of new materials for a range of advanced applications. uiowa.edu

Environmental and Specialized Materials Applications of Cesium Dichloroiodate

Cesium Sorption and Remediation Technologies

Extensive research has been conducted on the sorption and remediation of cesium, particularly its radioactive isotopes, from contaminated environments. However, based on available scientific literature, there is no direct evidence to suggest the use of cesium dichloroiodate (CsICl₂) in these specific applications. The following subsections outline the general principles of cesium sorption and remediation, which primarily involve the cesium cation (Cs⁺) derived from other sources.

Adsorption and Desorption Mechanisms of Cesium Isotopes

The adsorption and desorption of cesium isotopes are critical processes in understanding their mobility and fate in the environment. These mechanisms are predominantly governed by the interaction of the hydrated cesium cation with various natural and synthetic materials.

Adsorption: Cesium cations are primarily adsorbed onto the surfaces of clay minerals (such as illite, montmorillonite, and biotite), zeolites, and other aluminosilicate (B74896) materials. The primary mechanism is ion exchange, where Cs⁺ ions replace other cations (like K⁺, Na⁺, Ca²⁺, and Mg²⁺) present in the mineral structure. The high affinity of certain clays (B1170129) for cesium is attributed to the specific structure of their interlayer sites, often referred to as "frayed edge sites," which exhibit a strong and often irreversible binding of cesium ions. The efficiency of adsorption is influenced by factors such as the cation exchange capacity (CEC) of the material, the concentration of competing cations, pH, and the ionic strength of the surrounding solution.

Desorption: The desorption of cesium from contaminated materials is often challenging due to its strong binding. Desorption can be induced by introducing a high concentration of competing cations, such as ammonium (B1175870) (NH₄⁺) or potassium (K⁺), which can exchange with the adsorbed cesium. The effectiveness of desorption depends on the type of binding site; cesium bound to planar surfaces is more easily desorbed than cesium fixed within the interlayer spaces of clay minerals. Chemical treatments using acids or chelating agents have also been explored to enhance desorption, with varying degrees of success.

Applications in Contaminated Site Decontamination

The decontamination of sites contaminated with radioactive cesium isotopes, such as those resulting from nuclear accidents, is a significant environmental challenge. Remediation strategies often focus on the immobilization or removal of cesium from soil and water.

In-situ Remediation: This approach involves treating the contaminated soil or groundwater in place. One common method is the application of amendments like Prussian blue and its analogues, or specific types of clay minerals, which can strongly adsorb and immobilize cesium, thereby reducing its bioavailability and preventing its uptake by plants and subsequent entry into the food chain.

Ex-situ Remediation: This involves the excavation of contaminated soil for treatment. Soil washing is a common ex-situ technique where various chemical solutions are used to desorb cesium from the soil particles. The resulting cesium-laden liquid is then treated to remove the radioactive ions. Electrokinetic remediation, which uses an electric field to mobilize and extract contaminants from the soil, has also been investigated for cesium removal.

While this compound is not directly implicated in these technologies, the fundamental chemistry of the cesium ion is central to their effectiveness.

Precursor Chemistry in Advanced Materials Science

This compound serves as a valuable precursor in the synthesis of various inorganic materials and exhibits interesting solid-state reactivity, contributing to the fabrication of advanced materials.

Formation of Novel Inorganic Materials

This compound is utilized as a starting material in the synthesis of other complex inorganic compounds. Its utility as a precursor is documented in established inorganic synthesis literature. For instance, it is listed as a precursor in the synthesis of other cesium-containing compounds and polyhalide salts. archive.orgarchive.org The dichloroiodate anion ([ICl₂]⁻) itself is a subject of study in the formation of novel materials with interesting structural and bonding characteristics.

The reactivity of the dichloroiodate anion allows for its use in targeted synthetic pathways. For example, it can participate in reactions to form more complex polyhalide anions or can be used to introduce both iodine and chlorine into a crystal lattice in a controlled manner.

Interactive Table: Properties of this compound

| Property | Value |

| Chemical Formula | CsICl₂ |

| Molar Mass | 329.22 g/mol |

| Appearance | Yellow crystalline solid |

| Crystal Structure | Rhombohedral |

Solid-State Reactivity in Material Fabrication

The solid-state chemistry of this compound is of interest in the fabrication of specialized materials. The arrangement of ions in its crystal lattice and its thermal decomposition behavior can be exploited in solid-state reactions. The linear dichloroiodate ion, with the iodine atom at the center, is a key structural feature.

Research into the solid-state reactions of polyhalides, including this compound, contributes to the understanding of halogen bonding and the design of crystalline materials with specific electronic and optical properties. While detailed industrial-scale applications of its solid-state reactivity are not extensively documented, its role in fundamental solid-state chemistry research provides a basis for the future development of new materials. For example, thermally decomposable cesium compounds, including this compound, have been considered in the preparation of catalysts.

Theoretical and Computational Investigations of Cesium Dichloroiodate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability and reactivity of cesium dichloroiodate by examining its electronic makeup. These calculations focus primarily on the dichloroiodate (ICl₂⁻) anion, which dictates many of the compound's key features.

The dichloroiodate anion (ICl₂⁻) is a polyatomic ion classified as a triatomic interhalogen anion. jagiroadcollegelive.co.in Its structure and bonding have been a subject of significant theoretical interest.

Molecular and Electronic Geometry: According to the Valence Shell Electron Pair Repulsion (VSEPR) model, the central iodine atom in the ICl₂⁻ anion is surrounded by two bonding pairs (the two chlorine atoms) and three lone pairs of electrons. guidechem.comyoutube.comvedantu.com This arrangement is denoted as AX₂E₃, where A is the central atom, X is a bonded atom, and E is a lone pair. youtube.com The five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. The three lone pairs occupy the equatorial positions, while the two more electronegative chlorine atoms occupy the axial positions. This configuration leads to a linear molecular geometry for the ICl₂⁻ anion, with a Cl-I-Cl bond angle of 180°. guidechem.comyoutube.com This linear shape results in the cancellation of individual bond dipoles, rendering the isolated ICl₂⁻ ion nonpolar. guidechem.com

Three-Center Four-Electron (3c-4e) Bonding: The bonding in the ICl₂⁻ anion is often described by the three-center four-electron (3c-4e) model, also known as the Pimentel-Rundle model. nih.gov This model explains bonding in hypervalent molecules, where a central atom appears to have more than eight electrons in its valence shell. In ICl₂⁻, the p-orbital of the central iodine atom overlaps with the p-orbitals of the two chlorine atoms to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four valence electrons (one from iodine's p-orbital, one from each chlorine, and one for the anion's charge) fill the bonding and non-bonding orbitals, resulting in a stable linear arrangement. This model successfully accounts for the observed linearity and the bond distances, which are typically longer and weaker than a standard I-Cl covalent bond. nih.govscispace.com

Structural Parameters: Quantum chemical calculations, in conjunction with experimental methods like X-ray crystallography, have determined the structural parameters of the ICl₂⁻ anion. iucr.orgwikipedia.org While generally symmetrical, the anion can exhibit slight asymmetry in its bond lengths depending on the crystal environment and the nature of the cation. frontiersin.org

| Parameter | Description | Typical Value |

|---|---|---|

| Molecular Geometry | The spatial arrangement of the atoms. | Linear guidechem.comyoutube.com |

| Electron Geometry | The spatial arrangement of electron pairs (bonding and lone pairs). | Trigonal Bipyramidal youtube.com |

| Cl-I-Cl Bond Angle | The angle formed between the two chlorine atoms and the central iodine atom. | 180° guidechem.comyoutube.com |

| I-Cl Bond Length | The average distance between the iodine and chlorine nuclei. | ~232 pm (can vary, e.g., 247-269 pm in asymmetric cases) guidechem.comfrontiersin.org |

| VSEPR Notation | A notation summarizing the arrangement of atoms and lone pairs. | AX₂E₃ youtube.com |

The ICl₂⁻ anion is part of a larger class of molecules known as polyhalide ions. Computational studies of these systems provide a broader context for understanding the properties of this compound. The stability of triatomic polyhalide anions generally decreases as the electronegativity difference between the central and terminal atoms increases, with the most stable ions having the heaviest halogen at the center. The stability trend is generally I₃⁻ > IBr₂⁻ > ICl₂⁻. wikipedia.org

Modern computational studies employ sophisticated methods like Density Functional Theory (DFT) and other ab initio techniques to investigate these ions. acs.orgresearchgate.net These calculations can determine:

Thermodynamic Stability: By calculating complexation enthalpies and Gibbs free energies, researchers can predict the stability of various polyhalide anions and their decomposition pathways. researchgate.net

Electronic Structure Analysis: Techniques such as the analysis of the Electron Localization Function (ELF), Density of States (DOS), and Crystal Orbital Hamilton Population (COHP) are used to provide a detailed picture of the chemical bonding, distinguishing between ionic, covalent, and intermediate bonding character. acs.org

Influence of Cations: Theoretical models can investigate how different cations influence the structure and symmetry of the polyhalide anion within a crystal lattice.

These computational approaches have been instrumental in characterizing novel polyhalogen anions and understanding their complex bonding nature, which is often intermediate between purely ionic and covalent. acs.orgfu-berlin.de

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for describing the electronic structure of a single ion, Molecular Dynamics (MD) simulations are used to study the collective behavior and interactions of many ions in a condensed phase (like a crystal or solution). MD simulations model the movement of atoms and molecules over time based on the forces between them, which are described by a force field.

For ionic systems like this compound, accurate simulation requires careful selection of the force field. While early nonpolarizable force fields struggled to accurately predict the properties of ionic systems, modern simulations often use polarizable force fields or reactive force fields (like ReaxFF) to provide a more realistic description of the dynamic interactions. acs.orgacs.org

Although specific MD studies on solid this compound are not widely published, research on related cesium halide systems provides insight into the applicable methodologies:

Ion Pairing and Solvation: Classical MD simulations have been used to study the interaction between cesium and chloride ions in aqueous solutions, calculating properties like the potential of mean force (PMF) to determine the stability of ion pairs under various conditions. cas.cn

Thermal Stability and Degradation: Reactive MD simulations on complex cesium-containing materials like cesium lead halide perovskites are used to investigate thermal stability and degradation mechanisms at the atomic scale. acs.org

Mechanical Properties: MD can be used to simulate the response of a crystal to mechanical stress, revealing plastic deformation mechanisms and the role of defects. aps.org

These simulation techniques allow researchers to explore dynamic processes, such as defect formation, ion migration, and phase transitions, that are crucial for understanding the real-world behavior of materials like this compound.

Prediction of Spectroscopic and Structural Parameters

A key application of theoretical and computational chemistry is the prediction of spectroscopic and structural parameters that can be directly compared with experimental data.

Structural Prediction: As discussed, quantum chemical methods can predict equilibrium geometries, including bond lengths and angles, with high accuracy. nih.gov For this compound, these calculations confirm the linear structure of the ICl₂⁻ anion. guidechem.comyoutube.com The predicted parameters serve as a crucial tool for interpreting experimental data from techniques like X-ray crystallography. iucr.orgwikipedia.org Advanced computational frameworks can even help reverse-engineer 3D atomic structures from spectroscopic measurements. arxiv.orgbu.edu

Spectroscopic Prediction: Computational methods are also used to predict vibrational spectra (Raman and Infrared), which arise from the stretching and bending motions of the chemical bonds. For the linear ICl₂⁻ anion, specific vibrational modes are predicted to be active in Raman or IR spectroscopy. These predictions are invaluable for assigning peaks in experimental spectra. For instance, dichloroiodate(I) compounds are known to exhibit characteristic strong signals in their Raman spectra. frontiersin.org

| Parameter Type | Predicted Parameter | Experimental Value/Method |

|---|---|---|

| Structural | I-Cl Bond Length | ~232-269 pm (X-ray Crystallography) guidechem.comfrontiersin.org |

| Structural | Cl-I-Cl Bond Angle | 180° (X-ray Crystallography) guidechem.com |

| Spectroscopic | Raman Symmetric Stretch (ν₁) | ~260-272 cm⁻¹ (Raman Spectroscopy) frontiersin.org |

| Spectroscopic | Raman Bending Modes (ν₂) | ~140-143 cm⁻¹ (Raman Spectroscopy) frontiersin.org |

The synergy between theoretical predictions and experimental measurements is a powerful paradigm in modern chemistry. For this compound, computational studies provide a detailed atomic-scale understanding that underpins the interpretation of its macroscopic properties and behavior.

Future Research Trajectories and Emerging Directions in Cesium Dichloroiodate Chemistry

Development of Novel Synthetic Pathways and Analogues

The traditional synthesis of dichloroiodate(I) salts typically involves the reaction of dichloroiodic acid (HICl₂) with an appropriate base. nih.govresearchgate.net Modern methodologies often generate HICl₂ in situ from the reaction of iodine, concentrated hydrochloric acid, and an oxidizing agent like 30% aqueous hydrogen peroxide. frontiersin.orgfrontiersin.org The subsequent addition of a base, such as an amine, yields the corresponding dichloroiodate salt, often in high yields of over 87%. nih.govfrontiersin.org

Future research is focused on creating more efficient, safer, and environmentally benign synthetic routes. This includes the development of novel analogues with tailored properties.

Crown Ether Complexes: A notable synthetic analogue is cesium (18-crown-6)dichloroiodate, [Cs(C₁₂H₂₄O₆)]ICl₂. nih.govfrontiersin.org In this complex, the dichloroiodate anion is uniquely sandwiched between two crown ether cations, demonstrating how ligand complexation can create novel supramolecular structures. nih.govresearchgate.netfrontiersin.org

Quaternary Ammonium (B1175870) Salts: A significant area of development is the synthesis of tetraalkylammonium dichloroiodates. nih.govfrontiersin.org These compounds, such as benzyltrimethylammonium (B79724) dichloroiodate, are valuable reagents in organic synthesis. nih.gov An example of a modern synthetic pathway for an analogue, benzyltrimethylammonium dichloroiodate (BTEA ICl₂), involves dissolving sodium iodide in water, adding concentrated HCl, and then reacting the mixture with sodium hypochlorite (B82951) (bleach) in an ice bath to form the dichloroiodate anion, which is then paired with the benzyltrimethylammonium cation. escholarship.org

Ionic Liquids: The synthesis of ionic liquids incorporating the dichloroiodate anion is an emerging frontier. For instance, 1-butyl-3-methylpyridinium (B1228570) dichloroiodate ([C₄C₁py][ICl₂]) has been synthesized and utilized as both a solvent and an iodinating agent. mdpi.com This dual functionality represents a significant step towards more sustainable chemical processes. mdpi.com

Polymer-Bound Analogues: To enhance recyclability and ease of use, polymer-bound dichloroiodate compounds have also been developed. nih.gov

These new pathways and analogues are moving beyond simple salts to create functional materials with specific applications in catalysis and synthesis, although some, like cesium dichloroiodate, can be prohibitively expensive for large-scale use. byu.edu

Exploration of Untapped Catalytic Activities and Selectivities

While dichloroiodate compounds are primarily recognized as potent electrophilic iodinating agents, their catalytic potential is an area of growing interest. nih.govfrontiersin.org The ability of the [ICl₂]⁻ anion to act as a source of electrophilic iodine forms the basis of its catalytic activity.

Multicomponent Reactions: Benzyltrimethylammonium dichloroiodate has been successfully employed as a catalyst in the four-component synthesis of pyrroles, showcasing its ability to facilitate complex bond-forming cascades. nih.gov

Dual-Role Systems: Ionic liquids like 1-butyl-3-methylpyridinium dichloroiodate serve as both the reaction medium and the catalyst for the iodination of 8-hydroxyquinoline (B1678124) to produce antifungal and antiprotozoal drugs. mdpi.com This approach eliminates the need for additional oxidants or catalysts and allows for the regeneration and reuse of the ionic liquid, highlighting a green chemistry perspective. mdpi.com

Industrial Catalysis: A patent has identified this compound as a potential component of a catalyst system for the production of alpha,beta-ethylenically unsaturated monocarboxylic acids, suggesting untapped applications in industrial chemical manufacturing. google.com

Future work will likely focus on designing chiral dichloroiodate catalysts for enantioselective halogenation reactions and exploring their activity in a wider range of organic transformations beyond simple iodination. The "cage effect" observed in some ionic liquid systems, where substrate molecules are trapped, could be exploited to enhance reaction rates and selectivity. acs.org

Advanced Applications in Complex Organic Synthesis

The reactivity of this compound and its analogues has been harnessed for the synthesis of complex and biologically active molecules. Their utility as electrophilic iodinating agents for a variety of substrates, including arenes, alkenes, and alkynes, is well-documented. nih.govfrontiersin.org

Detailed research findings demonstrate their application in several high-profile total syntheses:

Natural Product Synthesis: Dichloroiodate reagents have been instrumental in the total synthesis of scutellarin (B1681692), the enantioselective synthesis of the antiviral drug islatravir, and the synthesis of secalonic acid. nih.gov

Synthesis of Precursors: Benzyltrimethylammonium dichloroiodate is a key reagent for the selective iodination of sensitive functional groups, including phenols, aromatic amines, aromatic ethers, and acetanilides. nih.gov This reactivity was crucial in the synthesis of the complex insecticidal agent (−)-nodulisporic acid D, where it was used for the iodination of a phenol (B47542) intermediate. nih.gov

Heterocycle Synthesis: this compound is noted as an effective, albeit expensive, oxidant for the cyclization of aryl thioureas to form 2-aminobenzothiazole (B30445) derivatives, an important scaffold in medicinal chemistry. byu.eduresearchgate.net

The development of more selective and milder dichloroiodate reagents will continue to push the boundaries of complex molecule synthesis, enabling chemists to introduce iodine into intricate molecular architectures with high precision.

Deeper Understanding of Structure-Property Relationships through Computational and Experimental Synergy

A thorough understanding of the relationship between the structure of this compound and its chemical properties is fundamental to predicting its reactivity and designing new applications. This is being achieved through a synergy between experimental techniques and computational modeling.

X-ray crystallography studies dating back to 1920 have established that this compound possesses a rhombohedral crystal structure. iucr.org The defining feature is the dichloroiodate (ICl₂)⁻ anion, which is linear or nearly linear. frontiersin.orgiucr.org However, the anion is not always symmetrical; for example, the I-Cl distances in piperazinium bis(dichloroiodate) were found to be 269 and 247 pm. nih.govfrontiersin.org

Table 1: Structural and Spectroscopic Data for Dichloroiodates

| Property | Observation | Reference |

|---|---|---|

| **Crystal System (CsICl₂) ** | Rhombohedral | iucr.orgresearchgate.net |

| Anion Geometry ([ICl₂]⁻) | Linear or nearly linear | frontiersin.orgiucr.org |

| Appearance | Bright yellow solid | nih.govfrontiersin.org |

| Raman Spectra Signals | Characteristic peaks around 140 cm⁻¹ and 260 cm⁻¹ | nih.govfrontiersin.org |

| Solubility | Sparingly soluble in MeCN, MeOH, DMF; insoluble in chlorinated solvents | nih.govfrontiersin.org |

Computational chemistry provides deeper insight into the nature of the chemical bonding within the [ICl₂]⁻ anion. The bonding is described as an electron-rich, three-center four-electron (3c-4e) system, which accounts for the linearity and the hypervalent nature of the central iodine atom. scispace.com This model, along with donor-acceptor interaction theories, helps to explain the stability and reactivity of the anion. scispace.com

Future research will leverage advanced computational tools to model reaction transition states, predict catalytic selectivity, and design new dichloroiodate analogues with optimized electronic and steric properties for specific synthetic challenges.

Expanding Role in Environmental Chemistry and Materials Innovation

The influence of this compound extends beyond traditional synthesis into materials science and has potential implications for environmental chemistry.

Materials Innovation: The crystal structure of this compound serves as a structural template for other important inorganic compounds. Notably, lithium nickelate(III) (LiNiO₂), a key cathode material in lithium-ion batteries, adopts the rhombohedral this compound structure. researchgate.netresearchgate.net The unit cell dimensions of LiNiO₂ are directly related to this structural archetype, demonstrating how the fundamental structure of CsICl₂ informs the design of advanced energy storage materials. researchgate.netresearchgate.net

Environmental Chemistry: While this compound itself is not a primary environmental focus, the behavior of its constituent ions is relevant. The cesium ion (Cs⁺) can be difficult to remove from porous building materials like concrete and brick, a topic of study for environmental remediation following radiological incidents. epa.gov Furthermore, ionic liquids containing trihalide anions, such as dichloroiodate, have been explored as oxidative solvents for the dissolution of metals. nih.gov This property could be harnessed for applications in metal recycling and waste treatment, contributing to more sustainable industrial processes. The study of cesium iodide's interaction with boron in the context of nuclear power plant safety also provides valuable data on the environmental behavior of cesium and iodide under extreme conditions. vtt.fi

The future in this area points towards the design of dichloroiodate-based materials, such as functionalized ionic liquids or metal-organic frameworks, for targeted applications in catalysis, environmental sensing, and the sequestration or recovery of heavy metals.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing cesium dichloroiodate (CsICl₂) in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting cesium chloride (CsCl) with iodine monochloride (ICl) in a stoichiometric ratio under inert conditions. Precise control of temperature (0–5°C) and solvent choice (e.g., anhydrous dichloromethane) is critical to avoid side reactions. Post-synthesis, vacuum filtration and recrystallization from ethanol are recommended to isolate pure CsICl₂. Characterization via powder X-ray diffraction (PXRD) confirms phase purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of techniques:

- Single-crystal XRD : Resolve the unit cell parameters and atomic positions. Tools like OLEX2 or SHELXT automate structure solution and refinement .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues.

- ¹³³Cs NMR Spectroscopy : Probe local electronic environments to detect impurities or lattice distortions .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : CsICl₂ is moisture-sensitive and may release toxic iodine vapors. Conduct reactions in a fume hood with PPE (gloves, goggles). Store in airtight containers under argon. For spills, neutralize with sodium thiosulfate to reduce iodine hazards .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer : Contradictions in lattice parameters or symmetry assignments often arise from:

- Sample Quality : Ensure single crystals are free of twinning or defects. Use SHELXL for high-precision refinement, adjusting parameters like thermal displacement factors .

- Temperature-Dependent Phase Transitions : Perform variable-temperature XRD to identify structural changes (e.g., cation reorientation) that may alter symmetry .

- Example data table for phase transitions:

| Temperature (K) | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|

| 298 | Pnma | a=7.2, b=9.8, c=5.4 | |

| 150 | P2₁/c | a=7.1, b=9.7, c=5.3 |

Q. What computational strategies are effective for predicting this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using software like Gaussian or VASP. Validate bandgap calculations against UV-Vis spectroscopy data.

- Molecular Dynamics (MD) : Simulate cation dynamics (e.g., Cs⁺ mobility) under thermal stress to explain experimental NMR linewidth variations .

Q. How can researchers address discrepancies between experimental and theoretical vibrational spectra?

- Methodological Answer :

- Factor Group Analysis : Compare experimental Raman/IR peaks with symmetry-predicted modes. Discrepancies may indicate overlooked hydrogen bonding or lattice phonons.

- Hybrid Functional Adjustments : Refine DFT calculations using dispersion corrections (e.g., Grimme’s D3) to better match observed spectra .